3-Amino-5-(methylsulfonyl)benzoic acid

Übersicht

Beschreibung

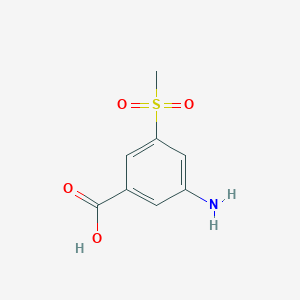

3-Amino-5-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H9NO4S It is characterized by the presence of an amino group at the third position and a methylsulfonyl group at the fifth position on a benzoic acid ring

Wirkmechanismus

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is known that benzoic acid derivatives can participate in various chemical reactions such as suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Benzoic acid derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It is known that benzoic acid derivatives can influence various biological processes through their interaction with different enzymes and receptors .

Biochemische Analyse

Biochemical Properties

3-Amino-5-(methylsulfonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a nucleophile due to the presence of the amino group. This compound can also undergo oxidation reactions, which are essential in various metabolic pathways . The interactions of this compound with enzymes such as oxidoreductases and transferases highlight its versatility in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis . Additionally, this compound has been shown to alter metabolic fluxes, which can lead to changes in the levels of various metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors such as light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced metabolic activity or improved stress responses . At high doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which facilitate its conversion into various metabolites . These interactions can affect metabolic fluxes and alter the levels of specific metabolites within the cell . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, the compound may be transported into the mitochondria, where it can participate in metabolic reactions . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of the compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(methylsulfonyl)benzoic acid typically involves the following steps:

Nitration: The starting material, 3-nitrobenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration, reduction, and sulfonation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-(methylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Iron powder or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-Nitro-5-(methylsulfonyl)benzoic acid.

Reduction: this compound.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-(methylsulfonyl)benzoic acid has several scientific research

Biologische Aktivität

3-Amino-5-(methylsulfonyl)benzoic acid, also known by its CAS number 151104-75-5, is a compound of significant interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural formula:

- Molecular Formula : C₉H₁₁NO₃S

- Molecular Weight : 215.25 g/mol

The presence of the methylsulfonyl group is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, affecting cellular metabolism and signaling pathways.

- Receptor Modulation : It may act as an agonist or antagonist for various receptors, leading to altered gene expression and cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Growth Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 μg/mL | 10 mm |

| Bacillus subtilis | 25 μg/mL | 15 mm |

| Enterococcus faecium | 100 μg/mL | 12 mm |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria, which may have implications for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK pathway. The compound's ability to influence cell cycle regulation has been highlighted in several studies, indicating a potential role in cancer therapeutics .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A systematic evaluation of the compound's antimicrobial effects revealed significant inhibition of biofilm formation in Staphylococcus aureus at concentrations as low as 125 µg/mL. This highlights its potential use in preventing biofilm-related infections .

- Antitumor Activity Investigation : In a controlled laboratory setting, the compound exhibited cytotoxic effects on various cancer cell lines. The study noted a dose-dependent response, where lower concentrations led to cell cycle arrest without significant toxicity to normal cells .

Safety and Toxicity Profile

Understanding the safety profile of this compound is essential for its therapeutic application. Preliminary toxicity assessments indicate that while the compound shows promising biological activity, higher doses may lead to adverse effects. Therefore, further research is necessary to establish a safe dosage range for clinical applications .

Eigenschaften

IUPAC Name |

3-amino-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGKNTNJHTUTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596793 | |

| Record name | 3-Amino-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151104-75-5 | |

| Record name | 3-Amino-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.